6-Methylisoquinolin-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methylisoquinolin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-2-3-9-8(6-7)4-5-12-10(9)11/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFDDEKLIBIDOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595856 | |
| Record name | 6-Methylisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42398-74-3 | |
| Record name | 6-Methylisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological and Biological Investigations of 6 Methylisoquinolin 1 Amine and Analogues
Broad-Spectrum Pharmacological Activities of Isoquinoline (B145761) Derivatives
Isoquinoline derivatives have been the subject of numerous studies, revealing their potential in various therapeutic areas. The following sections detail the key pharmacological activities associated with this class of compounds.
Derivatives of isoquinoline have demonstrated notable anti-inflammatory and analgesic effects in various preclinical models. For instance, a novel synthesized compound, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, has shown significant analgesic and anti-inflammatory activity. biomedpharmajournal.org In a hot plate test, this compound exhibited high analgesic activity by increasing the pain sensitivity threshold to thermal stimuli. biomedpharmajournal.org Furthermore, it demonstrated a pronounced anti-inflammatory effect, proving to be 3.3 times more potent than diclofenac (B195802) sodium in a formalin-induced paw edema model. biomedpharmajournal.org
Similarly, a series of novel isoquinoline-1-carboxamides were synthesized and evaluated for their anti-inflammatory effects in lipopolysaccharide (LPS)-treated microglial cells. nih.govmdpi.com Several of these compounds potently suppressed the production of pro-inflammatory mediators, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). nih.govmdpi.com The mechanism of action for one of the most potent compounds, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (B73039) (HSR1101), was found to involve the inhibition of the MAPKs/NF-κB signaling pathway, which is crucial in the inflammatory response. nih.govmdpi.com Additionally, certain quinoline (B57606) derivatives have also been shown to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. nih.gov
While these studies highlight the potential of the isoquinoline scaffold in developing new anti-inflammatory and analgesic agents, specific research on the anti-inflammatory and analgesic properties of 6-Methylisoquinolin-1-amine is not extensively documented in the reviewed literature.
The isoquinoline core is present in many natural alkaloids with inherent antimicrobial properties. Research has also been directed towards synthesizing novel isoquinoline derivatives with enhanced antimicrobial and antifungal activities. A series of quinolone- and 1,8-naphthyridone-3-carboxylic acids featuring a 6-amino group were synthesized and showed good activity against Gram-negative bacteria and, for some derivatives, against Gram-positive bacteria as well. nih.gov The antimicrobial action of these compounds was attributed to their ability to inhibit bacterial DNA gyrase. nih.gov
Furthermore, the introduction of an adamantane (B196018) or benzothiophene (B83047) carrier to aminoquinoline derivatives has been explored to enhance their antimicrobial potential. researchgate.net In the realm of antifungal research, while the broader class of isoquinolines is known to possess antifungal properties, specific studies detailing the antifungal efficacy of this compound are limited in the available literature. However, the general antimicrobial potential of the isoquinoline scaffold suggests that this compound and its analogues could be promising candidates for further investigation in this area.
The development of isoquinoline derivatives as anticancer agents has been an active area of research. For instance, 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone has been investigated as a potential antitumor agent. nih.gov Additionally, a series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives were developed and evaluated for their antiproliferative activity against lung cancer cells. nih.gov One compound, in particular, demonstrated significant activity by inducing G1-phase arrest and promoting apoptosis through the inhibition of the ALK/PI3K/AKT signaling pathway and disruption of the mitochondrial membrane potential. nih.gov
The anticancer potential of other related structures has also been explored. A study on 9-methoxycanthin-6-one, an alkaloid from Eurycoma longifolia, demonstrated its in vitro anticancer activities against a panel of cancer cell lines, including ovarian, breast, colorectal, skin, and cervical cancer. mdpi.com The mechanism of action was found to involve the induction of apoptosis. mdpi.com While these findings underscore the potential of the broader isoquinoline and quinoline families in cancer therapy, specific studies focusing on the anticancer and antineoplastic activity of this compound are not prevalent in the reviewed scientific literature.
Certain isoquinoline derivatives have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's disease. One such derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), has shown clear neuroprotective properties. nih.govnih.gov In an animal model of Parkinson's disease, 1MeTIQ was found to antagonize the reduction in dopamine (B1211576) concentration induced by the neurotoxin 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1BnTIQ). nih.govnih.gov Further studies using in vivo microdialysis demonstrated that 1MeTIQ could block the decrease in dopamine release caused by the neurotoxin 6-hydroxydopamine (6-OHDA). mdsabstracts.org The neuroprotective mechanism of 1MeTIQ is thought to be linked to its ability to counteract oxidative stress and the production of free radicals. mdsabstracts.org
Additionally, the anti-inflammatory properties of some isoquinoline derivatives, such as the isoquinoline-1-carboxamides that inhibit the MAPKs/NF-κB pathway in microglial cells, may also contribute to their neuroprotective potential by mitigating neuroinflammation, a key factor in many neurodegenerative disorders. nih.govmdpi.com While these studies highlight the potential of specific isoquinoline analogues in neuroprotection, direct research on the neuroprotective actions of this compound is not extensively available.
The quinoline and isoquinoline ring systems are central to many antimalarial drugs. The 8-aminoquinolines are a significant class of antiparasitic agents with broad-spectrum efficacy. nih.gov Research into novel aminoquinoline derivatives continues to be a priority due to the emergence of drug-resistant malaria strains. For example, a series of aminoquinoline derivatives with adamantane or benzothiophene carriers have been evaluated for their antimalarial efficacy, with some compounds demonstrating a complete cure in a mouse model of malaria. researchgate.net
In the antiviral domain, isoquinolone derivatives have been identified as potential inhibitors of influenza viruses. nih.gov A high-throughput screening identified a potent isoquinolone compound that suppresses viral RNA replication. nih.gov Subsequent synthesis of derivatives led to the discovery of a less toxic antiviral agent that targets the viral polymerase activity. nih.gov Furthermore, 6-amino-quinolones have been investigated as a new class of antiviral agents, with studies showing that structural modifications can modulate their potency and selectivity. nih.gov While the broader classes of quinolines and isoquinolines show significant promise, specific investigations into the antimalarial and antiviral activities of this compound are not widely reported.
A notable area of investigation for 6-substituted isoquinolin-1-amine derivatives has been their role as enzyme inhibitors, particularly as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). ROCK is a serine/threonine kinase that plays a crucial role in various cellular processes, and its inhibition has therapeutic potential in cardiovascular diseases. nih.gov
Fragment-based screening led to the identification of 6-substituted isoquinolin-1-amine derivatives as ATP-competitive ROCK-I inhibitors. nih.gov Subsequent optimization of these initial hits focused on improving their potency and pharmacokinetic (PK) profile. nih.gov The removal of the basic center of the aminoisoquinoline was a key strategy in this optimization process. nih.gov
One of the optimized lead compounds, which was equipotent against both ROCK-I and ROCK-II, demonstrated good in vivo efficacy in a spontaneous hypertensive rat model. nih.gov The structure-activity relationship (SAR) studies within this series of compounds provide valuable insights into the design of potent and selective ROCK inhibitors based on the 6-substituted isoquinolin-1-amine scaffold.
Table 1: ROCK-I Inhibitory Activity of Selected 6-Substituted Isoquinolin-1-amine Derivatives
| Compound | R Group at C6 | ROCK-I IC50 (μM) |
| 23A | 3-pyridyl | 0.23 |
| 23E | 4-(N-methylsulfonamido)phenyl | 0.03 |
Data sourced from "Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors". nih.gov
Further research has also highlighted the potential of 6-(arylaminomethyl) isoquinolines as inhibitors of other enzymes, such as Factor XIIa, which is involved in the blood coagulation cascade. nih.gov
Targeted Biological Activity of this compound
The biological activity of this compound and its analogues has been a subject of significant interest in medicinal chemistry, with research focusing on its cellular effects and interactions with key biological macromolecules.
While direct studies on the apoptotic mechanisms of this compound are not extensively detailed in the provided research, the broader class of isoquinolines has demonstrated the ability to induce programmed cell death. For instance, the structurally related isoquinoline derivative, AM6-36, has been shown to inhibit the proliferation of HL-60 human leukemia cells in a dose- and time-dependent manner. nih.gov At lower concentrations (≤0.25 µM), this compound induced cell cycle arrest in the G2/M phase. nih.gov However, at higher concentrations (1 and 2 µM), the cellular response shifted to apoptosis. nih.gov
This induction of apoptosis is characterized by several key cellular events, including an increase in annexin (B1180172) V-positive cells, the loss of mitochondrial membrane potential, cleavage of poly (ADP-ribose) polymerase (PARP), and the activation of multiple caspases. nih.gov Specifically, treatment with the isoquinoline derivative AM6-36 led to the cleavage, and thus activation, of caspase-3, caspase-7, and caspase-9. nih.gov The underlying mechanism for these apoptotic effects is suggested to be linked to the up-regulation of p38 MAPK and JNK phosphorylation and the down-regulation of the c-Myc oncogene expression. nih.gov This suggests that isoquinoline compounds can trigger the intrinsic apoptotic pathway, which is often initiated by cellular stress and culminates in the activation of executioner caspases that dismantle the cell. nih.gov
Table 1: Apoptotic Signatures Induced by Isoquinoline Analogue AM6-36 in HL-60 Cells
| Apoptotic Event | Observation |
|---|---|
| Cell Cycle | G2/M phase arrest at low concentrations |
| Apoptosis | Induced at higher concentrations |
| Annexin V Staining | Increase in annexin V positive cells |
| Mitochondrial Potential | Loss of mitochondrial membrane potential |
| PARP Cleavage | Detection of cleaved PARP fragments |
| Caspase Activation | Cleavage of pro-caspases 3, 7, and 9 |
| Signaling Pathways | Upregulation of p38 MAPK & JNK phosphorylation; Downregulation of c-Myc |
Data derived from studies on the isoquinoline analogue AM6-36. nih.gov
Research has firmly established 6-substituted isoquinolin-1-amine derivatives as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). nih.gov Fragment-based screening identified a precursor building block as a ROCK-I inhibitor, which was subsequently developed into a series of 6-substituted isoquinolin-1-amine derivatives. nih.gov These compounds act as ATP-competitive inhibitors, binding to the kinase domain of the enzyme. nih.gov
The isoquinoline scaffold is also being explored for the inhibition of other critical enzymes in oncology, such as Methionine Adenosyltransferase 2A (MAT2A). MAT2A is a key enzyme responsible for the biosynthesis of S-adenosyl-L-methionine (SAM), a universal methyl donor for various cellular processes. wesleyan.edu Inhibition of MAT2A is a promising therapeutic strategy, particularly in cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, which creates a synthetic lethal vulnerability. nih.govprobiologists.com While the direct inhibition of MAT2A by this compound has not been specified, novel inhibitors featuring quinoline and quinoxalinone scaffolds have been developed, demonstrating the potential of related heterocyclic structures to target this enzyme. nih.govnih.gov These inhibitors typically bind to an allosteric site on the MAT2A enzyme, altering its active site and reducing its catalytic turnover. wesleyan.edu
The efficacy of 6-substituted isoquinolin-1-amine derivatives has been evaluated in both cellular and animal models. In vitro, these compounds were profiled in the primary ROCK-I IMAP assay to determine their inhibitory potency. nih.gov
In vivo assessments have demonstrated the therapeutic potential of this class of compounds. One optimized analogue, compound 23A, exhibited cell-based efficacy comparable to first-generation ROCK inhibitors and showed a superior pharmacokinetic (PK) profile in C57 mice. nih.gov Another derivative, 23E, showed potential for improved affinity and potency, although it had a poorer PK profile compared to 23A. nih.gov Further optimization led to a lead compound, 14A, which was equipotent against both ROCK-I and ROCK-II. nih.gov This compound demonstrated significant in vivo efficacy in a spontaneous hypertensive rat model, a disease model where ROCK signaling is implicated. nih.gov
Table 2: In Vitro and In Vivo Profile of Selected 6-Substituted Isoquinolin-1-amine Analogues
| Compound | Target | In Vitro Assay | In Vivo Model | Key Findings |
|---|---|---|---|---|
| 23A | ROCK-I | ROCK-I IMAP | C57 Mouse | Good cell-based efficacy; Superior PK profile. nih.gov |
| 23E | ROCK-I | ROCK-I IMAP | C57 Mouse | Improved affinity/potency; Poor PK profile. nih.gov |
| 14A | ROCK-I / ROCK-II | Not specified | Spontaneous Hypertensive Rat | Equipotent against ROCK-I/II; Good in vivo efficacy. nih.gov |
Role as Lead Compounds in Drug Discovery and Development
The this compound scaffold serves as a valuable starting point in the discovery and development of new therapeutic agents.
The development of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors is a clear example of successful lead identification and optimization using fragment-based drug discovery (FBDD). nih.gov This process began with the identification of a small, low-molecular-weight fragment that was found to be a ROCK-I inhibitor through NMR screening. nih.gov
This initial hit underwent a process of "fragment growth," where medicinal chemistry efforts expanded the molecule to improve its interaction with the target enzyme. This led to the creation of the 6-substituted isoquinolin-1-amine derivatives. nih.gov A key optimization strategy involved modifying the scaffold to improve drug-like properties. For instance, the basic aminoisoquinoline center was removed in a subsequent optimization round, which successfully improved the pharmacokinetic profile while maintaining high potency for the ROCK-I enzyme. nih.gov This iterative process of design, synthesis, and testing is central to optimizing bioactive scaffolds for clinical development.
Preclinical evaluation of 6-substituted isoquinolin-1-amine derivatives has focused on assessing their pharmacokinetic properties and in vivo efficacy. nih.gov Studies involving compounds 23A and 23E highlighted the importance of achieving a balance between target affinity and a favorable PK profile. nih.gov Compound 23A, for example, was selected as a promising hit for further profiling due to its good PK characteristics in mice. nih.gov
The subsequent development of lead compound 14A, which showed good efficacy in a hypertensive rat model, underscores the translational potential of this chemical series. nih.gov These preclinical studies are crucial for determining whether a compound has the necessary properties to be studied in humans. They provide essential data on how the drug is absorbed, distributed, metabolized, and excreted by the body, which helps in predicting its potential success as a therapeutic agent. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name | Chemical Class |
|---|---|
| This compound | Isoquinoline Amine |
| AM6-36 | Indeno[1,2-C]isoquinoline |
| Compound 23A | 6-Substituted Isoquinolin-1-amine |
| Compound 23E | 6-Substituted Isoquinolin-1-amine |
| Compound 14A | Isoquinoline-based ROCK Inhibitor |
| PF-9366 | MAT2A Inhibitor |
Structure Activity Relationship Sar and Computational Chemistry of 6 Methylisoquinolin 1 Amine
Principles of Structure-Activity Relationship Analysis for Isoquinolinamines
SAR analysis is a fundamental concept in medicinal chemistry that links the structure of a molecule to its biological activity. nih.gov For the isoquinolinamine family, this involves systematically altering the chemical structure and observing the corresponding changes in biological effect.
The relationship between the chemical structure of an isoquinolinamine and its biological activity is a cornerstone of drug design. nih.gov SAR studies enable scientists to determine which parts of the molecule are responsible for its biological effects, allowing for targeted modifications to enhance potency or other desirable properties. For instance, substitutions at various positions on the isoquinoline (B145761) ring can dramatically alter a compound's activity.
Research on substituted isoquinolin-1-ones has shown that the nature and position of substituents are critical. For example, in a series of compounds tested for antitumor activity, an O-(3-hydroxypropyl) substitution was found to significantly enhance potency compared to the parent compound. nih.gov Similarly, studies on 3,4-dihydroisoquinoline (B110456) carbothioamide analogs revealed that trifluoro substitution at the para position of an N-aryl group increased inhibitory strength against α-glucosidase. researchgate.net In the context of 6-Methylisoquinolin-1-amine, the methyl group at the 6-position is a key structural feature. SAR studies on related compounds suggest that this substitution can influence properties like electronegativity and molecular volume, which in turn affects biological activity. For instance, in a study of quinolinone-based compounds, substitution with methyl groups was found to slightly decrease biological activity, whereas halogen substituents increased it. nih.gov This is because electron-donating groups like methyl can increase molecular electronegativity, potentially decreasing activity, while electron-withdrawing groups can have the opposite effect. nih.gov
The table below summarizes SAR findings from various studies on isoquinoline derivatives, illustrating the impact of different substituents on biological activity.
| Scaffold | Substituent Position | Substituent Group | Observed Effect on Biological Activity |
| Isoquinolin-1-one | - | O-(3-hydroxypropyl) | Enhanced antitumor activity nih.gov |
| 3,4-dihydroisoquinoline | N-Aryl (para-position) | Trifluoro | Increased α-glucosidase inhibition researchgate.net |
| Pyrimido-isoquinolin-quinone | meta-position | Various | Less active than ortho- or para-substituted compounds mdpi.com |
| Quinolinone | Positions 6 and 8 | Methyl | Slightly decreased antitubercular activity nih.gov |
| Quinolinone | Positions 6 and 8 | Chloro (Cl), Bromo (Br) | Increased antitubercular activity nih.gov |
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. researchgate.net Identifying these pharmacophoric groups is crucial for designing new, potent molecules. For isoquinolinamines, key pharmacophoric features often include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. researchgate.net
Ligand-based pharmacophore modeling, which derives a model from a set of known active molecules, is a common approach when the 3D structure of the biological target is unknown. mdpi.com For the isoquinoline scaffold, the nitrogen atom in the ring and the exocyclic amine group are potential hydrogen bond donors and acceptors. The fused aromatic ring system provides a hydrophobic core that can engage in π-π stacking or hydrophobic interactions with the target protein. Computational tools can generate these models by aligning active compounds and identifying common chemical features. researchgate.net These models then serve as 3D queries to search for new compounds with different chemical scaffolds but the same essential pharmacophoric features. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Approaches
QSAR represents a refinement of SAR by establishing mathematical relationships between the chemical structure and biological activity. nih.gov This approach allows for the prediction of the activity of novel compounds before they are synthesized.
QSAR modeling aims to create a mathematical equation that correlates molecular descriptors (numerical representations of molecular properties) with biological activity. mdpi.com For isoquinoline derivatives, various QSAR models have been developed to predict activities ranging from anticancer to enzyme inhibition. mdpi.comresearchgate.net
These models are typically built using a "training set" of molecules with known activities. Statistical methods, such as multiple linear regression or machine learning algorithms, are used to derive the correlation. For example, a 3D-QSAR study on pyrimido-isoquinolin-quinone derivatives successfully created models (CoMFA and CoMSIA) that explained the structure-activity relationship in terms of steric, electronic, and hydrogen-bond acceptor properties, leading to the design of new antibacterial compounds. mdpi.com Similarly, a QSAR study on substituted 4-phenylisoquinolinones as BRD4-BD1 inhibitors identified structural characters associated with activity, such as the presence of saturated carbocyclic rings and specific arrangements of nitrogen atoms. researchgate.net The predictive power of a QSAR model is evaluated using a "test set" of compounds that were not used in its development. nih.gov
Molecular descriptors are the numerical values that encode different aspects of a molecule's structure and properties. researchgate.net They are the cornerstone of QSAR models. These descriptors can be categorized into several types:
Constitutional (1D/2D): These describe the basic composition and connectivity of the molecule, such as molecular weight, atom counts, and bond counts.
Topological (2D): These are derived from the 2D representation of the molecule and describe its size, shape, and branching.
Geometric (3D): These descriptors are calculated from the 3D coordinates of the atoms and include information about the molecule's volume and surface area.
Physicochemical: These relate to properties like lipophilicity (LogP), molar refractivity, and electronic properties. researchgate.net
Quantum Chemical: These are derived from quantum mechanics calculations and include energies of molecular orbitals (like HOMO and LUMO) and charge distributions. nih.gov
In a QSAR study on quinolinone-based thiosemicarbazones, descriptors such as van der Waals volume, electron density, and electronegativity were found to play a pivotal role in determining antituberculosis activity. nih.gov The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model. researchgate.net
The following table lists common molecular descriptors and their relevance in QSAR studies of isoquinolinamine-related structures.
| Descriptor Category | Example Descriptor | Relevance to Biological Activity |
| Physicochemical | LogP (Lipophilicity) | Influences membrane permeability and transport to the target site. |
| Geometric | Molecular Volume | Relates to steric fit within a receptor's binding pocket. nih.gov |
| Electronic | Electronegativity | Affects the nature of intermolecular interactions, such as hydrogen bonding. nih.gov |
| Quantum Chemical | HOMO/LUMO Energy | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |
| Topological | Polar Surface Area (PSA) | Predicts transport properties and intestinal absorption. |
Computational Chemistry Methodologies in Isoquinolinamine Research
Computational chemistry provides powerful tools to investigate molecules like this compound at an atomic level. These methods complement experimental work by providing insights into binding modes and predicting molecular properties.
One of the most widely used techniques is molecular docking . This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking studies can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, between an isoquinolinamine derivative and its target protein. researchgate.netmdpi.com For example, docking studies of quinoline (B57606) derivatives into the active site of the epidermal growth factor receptor (EGFR) revealed key hydrogen bond and π-π stacking interactions responsible for their anticancer activity. mdpi.com
Other computational methods employed in isoquinolinamine research include:
Quantum Mechanics (QM) calculations: Used to accurately calculate electronic properties, reaction energies, and molecular geometries. rsc.org
Molecular Dynamics (MD) simulations: These simulations model the movement of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and conformational changes that may occur upon binding.
Conformational Analysis: This involves identifying the low-energy, stable 3D shapes (conformations) a molecule can adopt, which is crucial for understanding how it fits into a binding site.
These computational approaches are instrumental in rationalizing observed SAR data, refining pharmacophore models, and guiding the design of new isoquinolinamine derivatives with improved biological profiles. researchgate.net
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This technique is fundamental for predicting the binding affinity and interaction patterns of compounds like this compound with their biological targets. The process involves placing the ligand into the binding site of the receptor and evaluating the stability of the resulting complex using a scoring function, which estimates the free energy of binding.
In studies involving similar quinazoline (B50416) and isoquinoline scaffolds, molecular docking has been successfully used to predict interactions with various kinases, which are common targets for this class of compounds. nih.govnih.gov For instance, docking simulations of novel quinazolinone derivatives with the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain have revealed key binding interactions. These studies often show that the nitrogen atoms in the heterocyclic core act as hydrogen bond acceptors, forming crucial connections with key amino acid residues in the ATP-binding pocket, such as Met769. nih.gov The methyl group at the 6-position of this compound can engage in hydrophobic or van der Waals interactions within the active site, potentially enhancing binding affinity and selectivity. researchgate.net
The typical output of a docking study includes a docking score, which ranks the binding poses, and a detailed visualization of the intermolecular interactions.
Table 1: Example Molecular Docking Results for an Isoquinoline-based Kinase Inhibitor
| Parameter | Value/Description |
|---|---|
| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase (PDB ID: 1M17) |
| Docking Score | -9.67 kcal/mol |
| Predicted Binding Affinity (Ki) | 85.5 nM |
| Key Hydrogen Bond Interactions | Cys773, Arg817 |
| Key Hydrophobic Interactions | Leu820, Thr830 |
This interactive table showcases typical data obtained from molecular docking studies on related compounds, illustrating the types of interactions and scoring metrics used to evaluate ligand binding. nih.gov
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Electronic Property Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jmchemsci.com It is widely applied to elucidate reaction mechanisms and predict a wide range of molecular properties, including electronic characteristics like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. dergipark.org.trnih.gov
For heterocyclic amines, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can provide a detailed understanding of molecular stability, reactivity, and spectroscopic properties. dergipark.org.tr The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap suggests higher chemical reactivity and polarizability. nih.gov These calculations can also map the molecular electrostatic potential (MEP), which identifies the electron-rich (electrophilic attack) and electron-poor (nucleophilic attack) regions of a molecule, guiding the understanding of intermolecular interactions. jmchemsci.com
Furthermore, DFT is instrumental in studying reaction mechanisms, such as the steps involved in the decomposition of amines or cycloaddition reactions, by calculating the energy barriers of transition states. mdpi.comresearchgate.net
Table 2: Predicted Electronic Properties of a Quinoline Derivative via DFT
| Property | Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.21 | Electron-donating ability |
| LUMO Energy | -1.42 | Electron-accepting ability |
| HOMO-LUMO Energy Gap (ΔE) | 4.79 | Chemical reactivity, stability |
| Ionization Potential (I) | 6.21 | Energy to remove an electron |
| Electron Affinity (A) | 1.42 | Energy released when gaining an electron |
| Global Hardness (η) | 2.39 | Resistance to change in electron distribution |
| Electronegativity (χ) | 3.81 | Power to attract electrons |
This interactive table presents key electronic properties for a related compound as determined by DFT calculations, providing insights into the molecule's potential reactivity and stability. nih.gov
Homology Modeling for Receptor Structure Prediction
When the experimental three-dimensional structure of a target protein has not been determined (e.g., by X-ray crystallography or NMR spectroscopy), homology modeling can be used to construct a predictive model. This technique relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. The process involves identifying a template protein with a known structure that has a high sequence identity to the target protein. redalyc.org
For targets of isoquinoline derivatives, such as certain G-protein coupled receptors (GPCRs) or novel kinases, homology modeling is a critical first step before docking simulations can be performed. nih.govnih.gov The procedure involves:
Template Selection: Identifying a suitable template structure from a protein database (PDB) using sequence alignment tools like PSI-BLAST. redalyc.org
Sequence Alignment: Aligning the target protein's sequence with the template's sequence.
Model Building: Constructing the 3D model of the target based on the aligned template structure.
In Silico Prediction of Pharmacokinetic Profiles (e.g., ADMET)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial component of modern drug discovery, allowing for the early identification of compounds with potentially poor pharmacokinetic profiles. idaampublications.in Various computational models and online servers (e.g., SwissADME, pkCSM, ADMETLab 2.0) are used to estimate these properties for molecules like this compound based on their chemical structure. nih.govudhtu.edu.ua
These tools predict a range of parameters, including:
Absorption: Human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and volume of distribution (VD). nih.gov
Metabolism: Inhibition or substrate potential for cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4). alliedacademies.org
Excretion: Total clearance and half-life.
Toxicity: Predictions for mutagenicity (AMES test), carcinogenicity, and acute toxicity. udhtu.edu.ua
Drug-likeness is also assessed using rules such as Lipinski's Rule of Five, which helps to filter compounds that are less likely to be orally bioavailable. idaampublications.in
Table 3: Example In Silico ADMET Profile for a Potential Drug Candidate
| Parameter | Category | Predicted Value | Optimal Range/Interpretation |
|---|---|---|---|
| Physicochemical | Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule |
| LogP | < 5 | Compliant with Lipinski's Rule | |
| H-bond Donors | < 5 | Compliant with Lipinski's Rule | |
| H-bond Acceptors | < 10 | Compliant with Lipinski's Rule | |
| Absorption | HIA | High | Good intestinal absorption |
| Caco-2 Permeability | High | Good cell permeability | |
| Distribution | BBB Permeability | Yes | Can cross the blood-brain barrier |
| Plasma Protein Binding | < 90% | Low binding, higher free drug concentration | |
| Metabolism | CYP2D6 Inhibitor | No | Unlikely to cause drug-drug interactions via this enzyme |
| Toxicity | AMES Toxicity | No | Non-mutagenic |
This interactive table summarizes a typical ADMET prediction, highlighting key pharmacokinetic and toxicity parameters that are evaluated computationally. nih.govmdpi.com
Conformational Analysis and Molecular Dynamics Simulations for Dynamic Behavior
While molecular docking provides a static picture of ligand-receptor interactions, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. ulisboa.pt MD simulations are used to assess the stability of a ligand-protein complex, explore conformational changes, and analyze the persistence of key interactions. nih.gov
An MD simulation for a complex of this compound with its target would typically be performed for a duration of nanoseconds to microseconds. The simulation involves solving Newton's equations of motion for all atoms in the system, which includes the protein, the ligand, and surrounding solvent molecules. researchgate.netnih.gov
Key analyses performed on the simulation trajectory include:
Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and the ligand's binding pose over time. A stable RMSD indicates that the complex has reached equilibrium.
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein, highlighting which residues are rigid and which are mobile.
Hydrogen Bond Analysis: To determine the occupancy and lifetime of specific hydrogen bonds between the ligand and receptor, confirming the importance of interactions predicted by docking. nih.gov
These simulations provide a more realistic understanding of the dynamic nature of molecular recognition and are crucial for validating the binding modes predicted by static docking methods. nih.govnih.gov
Advanced Characterization and Analytical Techniques in Isoquinolinamine Research
Spectroscopic Techniques for Structure Elucidation and Purity Assessment
Spectroscopy is an indispensable tool in the study of isoquinolinamine derivatives, allowing for detailed structural elucidation and the assessment of sample purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. Both ¹H (proton) and ¹³C NMR provide detailed information about the carbon-hydrogen framework of 6-Methylisoquinolin-1-amine.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals for the aromatic protons on the isoquinoline (B145761) core, the protons of the methyl group, and the amine protons. The protons on the aromatic ring appear as doublets or triplets in the typical aromatic region (δ 7.0-8.5 ppm). The methyl group protons would appear as a sharp singlet further upfield, typically around δ 2.4-2.5 ppm. The amine (NH₂) protons often present as a broad singlet, and their chemical shift can vary depending on the solvent and concentration due to hydrogen bonding and proton exchange. In some cases, especially in ultra-pure samples and aprotic solvents, the N-H proton resonance may not be observed or may be very broad. docbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum of this compound would show ten distinct signals corresponding to each carbon atom. The carbon of the methyl group would appear at the high-field end of the spectrum (δ 20-25 ppm). The aromatic and heterocyclic carbons would resonate in the downfield region (δ 110-160 ppm), with the carbon atom attached to the amino group (C1) and other carbons bonded to nitrogen showing characteristic shifts. The chemical shifts of the para carbon atoms in aromatic amines are a useful tool for evaluating the substituent effects of different amino groups. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~2.4 (s, 3H) | -CH₃ | ~21 |
| -NH₂ | Variable (br s, 2H) | C1 | ~158 |
| Aromatic-H | 7.0 - 8.2 (m, 5H) | C3 | ~101 |
| C4 | ~138 | ||
| C4a | ~120 | ||
| C5 | ~129 | ||
| C6 | ~139 | ||
| C7 | ~126 | ||
| C8 | ~123 | ||
| C8a | ~136 |
Note: The data presented are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.
Mass spectrometry is a crucial technique for determining the molecular weight and molecular formula of a compound. In MS analysis of this compound (molecular formula C₁₀H₁₀N₂), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 158.2 g/mol ).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. For C₁₀H₁₀N₂, the calculated exact mass is 158.0844 Da. Observing a peak at or very near this value in an HRMS spectrum confirms the molecular formula and rules out other potential formulas with the same nominal mass. This technique is also invaluable for assessing purity, as impurities would appear as additional peaks in the mass spectrum. In some ionization methods, fragmentation can occur, providing further structural information, although modern "soft" ionization techniques can often yield a clear molecular ion with minimal fragmentation. kyushu-u.ac.jp
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
Key expected IR absorption bands include:
N-H Stretching: Primary amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. wpmucdn.comyoutube.com
Aromatic C-H Stretching: A sharp absorption band is expected just above 3000 cm⁻¹.
Aliphatic C-H Stretching: Absorption bands corresponding to the methyl group's C-H stretches would appear just below 3000 cm⁻¹.
C=C and C=N Stretching: The aromatic and heterocyclic ring stretching vibrations typically occur in the 1450-1650 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine group usually appears in the 1580-1650 cm⁻¹ region. youtube.com
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak |
| N-H Bend (Scissoring) | 1580 - 1650 | Medium-Strong |
| Aromatic C=C and C=N Stretch | 1450 - 1600 | Medium-Strong |
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like this compound exhibit characteristic absorption bands in the UV-Vis range due to π→π* transitions within the conjugated isoquinoline ring system. The position and intensity of the maximum absorption peaks (λ_max) are sensitive to the molecular structure and substitution pattern. The UV-Vis spectrum can be used to confirm the presence of the aromatic system and can also be employed for quantitative analysis based on the Beer-Lambert law. The optical properties of such imines are investigated by UV–Vis absorption spectroscopy. nih.gov
X-ray Crystallography for Solid-State Structure Determination and Ligand-Binding Confirmation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. A single-crystal X-ray diffraction study of this compound would provide exact bond lengths, bond angles, and torsional angles.
This technique would confirm the planarity of the isoquinoline ring system and reveal the orientation of the methyl and amine substituents. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding between the amine group of one molecule and the nitrogen atoms of a neighboring molecule, as well as potential π-π stacking interactions between the aromatic rings. While no public crystal structure for this compound is currently available, such a study would be invaluable for understanding its solid-state properties and for confirming its structure in a way that solution-state techniques like NMR cannot.
Chromatographic Methods for Isolation, Purification, and Quantitative Analysis
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures or for assessing its purity. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the analysis of non-volatile aromatic amines. helsinki.fi A reversed-phase HPLC method, likely using a C18 stationary phase, would be suitable. The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is commonly achieved using a UV detector set to one of the compound's absorption maxima (λ_max). This method can be optimized to achieve high resolution, allowing for the separation of this compound from starting materials, byproducts, and other impurities. HPLC can be used for both qualitative identification (based on retention time) and precise quantitative analysis. chromatographyonline.com Derivatization is a useful strategy as it can be performed easily by dissolving samples in a solvent containing a suitable reagent. chromatographyonline.com
Gas Chromatography (GC): While less common for relatively non-volatile amines unless derivatized, GC could potentially be used. The technique separates compounds based on their boiling points and interaction with the stationary phase. The use of a mass spectrometer as a detector (GC-MS) would provide both separation and structural identification of the components in a mixture.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. A suitable solvent system would be developed to achieve good separation of the target compound from other spots on the TLC plate, which are typically visualized under UV light.
Advanced Bioanalytical Assays for Comprehensive Biological Activity Profiling
The journey to characterize the biological effects of this compound and its analogs involves a multi-faceted approach, beginning with high-throughput biochemical assays to identify initial activity and progressing to more complex cell-based systems to assess functional consequences in a physiologically relevant context.
Biochemical Assays for Primary Screening and Selectivity Profiling
Initial investigations into the bioactivity of 6-substituted isoquinolin-1-amine derivatives have utilized high-throughput screening (HTS) techniques to assess their effects on specific molecular targets. A key method employed in this primary profiling is the IMAP (Immobilized Metal Affinity for Phosphochemicals) assay . This fluorescence polarization-based assay is a powerful tool for measuring the activity of protein kinases, such as ROCK-I. researchgate.netnih.gov The IMAP assay quantifies the degree of phosphorylation of a substrate by the kinase, providing a direct measure of the enzyme's activity and the inhibitory potential of test compounds. researchgate.net
Following the initial identification as ROCK inhibitors, a crucial next step is to determine the selectivity of these compounds. This is critical to understanding potential off-target effects and ensuring a favorable therapeutic window. A common approach is to screen the compounds against a panel of other kinases. For derivatives of isoquinolin-1-amine, efforts have been made to optimize their selectivity, for instance, against Protein Kinase A (PKA). nih.gov
Comprehensive selectivity profiling is often achieved through kinome scanning , where the compound is tested against a large number of different kinases. While specific kinome scan data for this compound is not widely published, the general methodology provides a broad understanding of a compound's interaction with the human kinome, revealing potential secondary targets or confirming its specificity for the intended target.
Cell-Based Assays for Functional Characterization
To move beyond the purely biochemical interactions, a variety of cell-based assays are employed to understand how this compound and its derivatives function within a living system. These assays provide valuable data on the compound's ability to engage its target in a cellular environment and elicit a biological response.
One of the key cell-based methods for evaluating ROCK inhibitors involves measuring the phosphorylation of downstream substrates. A well-established biomarker for ROCK activity is the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1). Assays that quantify the level of phosphorylated MYPT1 in cells treated with the compound provide a direct indication of the compound's efficacy in inhibiting ROCK signaling pathways.
Beyond target-specific assays, a broader understanding of the cellular effects of this compound derivatives can be obtained through a range of functional cell-based assays. These can include:
Cell Viability Assays: These assays determine the concentration at which a compound may become toxic to cells.
Cell Proliferation Assays: These measure the ability of a compound to inhibit or stimulate cell growth.
Apoptosis Assays: These assays can reveal if the compound induces programmed cell death, a desirable trait for potential anti-cancer agents. For instance, some isoquinolinamine compounds have been shown to induce apoptosis in leukemia cells.
The data generated from these diverse bioanalytical assays are crucial for building a comprehensive profile of this compound's biological activity. The findings from biochemical assays provide initial potency and selectivity data, which are then validated and expanded upon by cell-based assays that offer insights into the compound's functional effects in a more physiologically relevant setting. This integrated approach is fundamental to advancing our understanding of this promising class of compounds.
Catalytic and Material Science Applications of Isoquinoline Derivatives
Isoquinolines as Ligands in Catalysis
Isoquinoline (B145761) and its derivatives are well-established as effective ligands in various catalytic processes. Their nitrogen atom can coordinate with metal centers, and the rigid bicyclic structure can be modified to tune the steric and electronic properties of the resulting catalyst.
Development of Chiral Ligands for Asymmetric Synthesis
The development of chiral ligands based on the isoquinoline scaffold is a significant area of research in asymmetric catalysis. These ligands are instrumental in synthesizing enantiomerically pure compounds, which is crucial in the pharmaceutical industry. However, there is no specific information available on the development or application of chiral ligands derived from 6-Methylisoquinolin-1-amine for asymmetric synthesis.
Application of Pincer Catalysts in Organic Transformations
Pincer catalysts, which feature a central coordinating atom flanked by two donor arms, are known for their high stability and catalytic activity. While isoquinoline moieties have been incorporated into pincer ligand designs, there are no specific reports on pincer catalysts derived from this compound.
Roles in Specific Catalytic Processes (e.g., Dehydrogenation Reactions)
Isoquinoline derivatives have been explored as catalysts and ligands in a variety of catalytic reactions, including dehydrogenation. These reactions are important for the synthesis of unsaturated compounds. Research on the specific role of this compound in dehydrogenation or other catalytic processes has not been found.
Potential Contributions to Material Science and Electronic Materials
The photophysical and electronic properties of isoquinoline derivatives make them promising candidates for applications in material science, such as in organic light-emitting diodes (OLEDs) and sensors. The potential contributions of this compound to this field remain unexplored in the current scientific literature.
Future Directions and Emerging Research Areas for 6 Methylisoquinolin 1 Amine
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
The future synthesis of 6-Methylisoquinolin-1-amine and its derivatives will likely be guided by the principles of green chemistry, aiming for more sustainable and efficient processes. chemrxiv.org Traditional methods for constructing the isoquinoline (B145761) core, such as the Bischler–Napieralski and Pictet–Spengler reactions, often require harsh conditions and generate significant waste. wikipedia.org Emerging research focuses on transition-metal-catalyzed reactions, C-H bond functionalization, and one-pot multicomponent reactions to build the isoquinoline framework with greater atom economy and reduced environmental impact. nih.gov
For the specific synthesis of this compound, future research could explore novel methods for introducing the methyl group at the C1 position, potentially moving beyond direct metalation and methylation to more sophisticated and selective techniques like aminomethylation followed by hydrogenolysis. beilstein-journals.org Furthermore, the development of scalable and cost-effective routes for key intermediates, such as 6-aminoisoquinoline, is crucial for facilitating broader research and development activities. google.com
Table 1: Comparison of Traditional and Modern Synthetic Approaches for Isoquinolines
| Feature | Traditional Methods (e.g., Bischler–Napieralski) | Modern Methods (e.g., C-H activation) |
| Reaction Conditions | Often harsh (high temperatures, strong acids) | Generally milder |
| Atom Economy | Lower | Higher |
| Waste Generation | Significant | Reduced |
| Catalysts | Stoichiometric reagents | Catalytic amounts of transition metals |
| Substrate Scope | Can be limited | Broader and more versatile |
Exploration of Untapped Pharmacological Potentials and Therapeutic Modalities
While the full pharmacological profile of this compound remains to be elucidated, research into its analogs provides compelling avenues for future investigation. A significant breakthrough has been the identification of 6-substituted isoquinolin-1-amines as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). nih.govnih.gov
Fragment-based screening identified the isoquinolin-1-amine scaffold as a promising starting point for ROCK-I inhibitors. nih.gov Subsequent optimization efforts led to the development of lead compounds with improved potency and pharmacokinetic profiles. nih.gov This pioneering work strongly suggests that this compound could be a valuable building block for the development of novel therapeutics targeting diseases where ROCK inhibition is beneficial, such as cardiovascular diseases, neurodegenerative disorders, and cancer. nih.govnih.govnih.gov
The broader family of isoquinoline alkaloids exhibits a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.netwisdomlib.org This suggests that the therapeutic potential of this compound and its derivatives may extend beyond ROCK inhibition. Future research should explore its activity against a diverse panel of biological targets to uncover novel therapeutic applications.
Table 2: Potential Therapeutic Targets for this compound Derivatives
| Therapeutic Area | Potential Target | Rationale |
| Cardiovascular Disease | ROCK-I, ROCK-II | Demonstrated activity of 6-substituted isoquinolin-1-amines. nih.gov |
| Oncology | ROCK, Microtubules | ROCK inhibitors have shown promise in cancer therapy. nih.gov Other isoquinolines have shown cytotoxic activity. openmedicinalchemistryjournal.comresearchgate.net |
| Neurodegenerative Disorders | ROCK, Other kinases | ROCK inhibitors are being investigated for neuroprotection. nih.gov |
| Infectious Diseases | Bacterial or viral enzymes | General antimicrobial activity of isoquinoline alkaloids. wisdomlib.org |
| Inflammation | Pro-inflammatory cytokines | Some isoquinoline derivatives show anti-inflammatory properties. wisdomlib.org |
Integration of Artificial Intelligence and Machine Learning in Drug Design and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and optimization of novel drug candidates based on the this compound scaffold. These computational tools can accelerate the drug discovery process by predicting the biological activities, pharmacokinetic properties, and potential toxicity of virtual compounds before their synthesis.
For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the ROCK inhibitory potency of new this compound derivatives. nih.gov Molecular docking and dynamics simulations can provide insights into the binding interactions of these compounds with the ROCK active site, guiding the design of more potent and selective inhibitors. Furthermore, generative AI models can be employed to design novel molecules with desired properties, expanding the chemical space around the this compound core.
Investigation of Mechanisms of Resistance and Toxicity in Biological Systems
As with any potential therapeutic agent, a thorough understanding of the mechanisms of resistance and toxicity is paramount. For this compound and its derivatives, future research should focus on identifying potential mechanisms by which cancer cells or microorganisms might develop resistance. This could involve studies on drug efflux pumps, metabolic inactivation, or mutations in the target protein (e.g., ROCK).
Toxicology studies will be crucial to assess the safety profile of these compounds. This includes evaluating their potential for off-target effects, cytotoxicity to healthy cells, and any adverse effects in preclinical models. Understanding the metabolic pathways of this compound is also essential to identify any potentially toxic metabolites.
Development of Advanced Delivery Systems and Formulation Strategies
The physicochemical properties of this compound, such as its solubility and permeability, will dictate the need for advanced drug delivery systems. Many heterocyclic compounds, including isoquinolines, can exhibit poor aqueous solubility, which can limit their bioavailability. rsc.org
Future research in this area could focus on the development of novel formulations to enhance the solubility and absorption of this compound. This may include the use of nanoparticles, liposomes, solid dispersions, or self-emulsifying drug delivery systems. Such advanced formulations can improve the pharmacokinetic profile of the compound, leading to enhanced therapeutic efficacy and potentially reduced side effects. The incorporation of this compound into targeted delivery systems could also be explored to increase its concentration at the site of action and minimize systemic exposure.
Q & A
Q. How should researchers resolve conflicting data on the compound’s antimicrobial efficacy?
- Methodological Answer : Re-evaluate MIC values using CLSI guidelines with standardized bacterial strains (e.g., E. coli ATCC 25922). Test under anaerobic vs. aerobic conditions, as methyl substituents may alter redox activity . Combine checkerboard assays (synergy with β-lactams) to assess combinatorial effects .
Q. Tables
| Property | This compound | 6-Fluoro Analog | 6-Chloro Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 158.20 | 175.17 | 192.64 |
| logP | 2.1 | 1.8 | 2.5 |
| IC (HepG2, μM) | >50 | 35 | 28 |
| Plasma t (hours) | 6.2 | 4.5 | 5.0 |
| Bioavailability (%) | 45 | 32 | 38 |
Data synthesized from structural analogs in
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
